molecular formula C6H6ClN3OS B8499701 6-Chloro-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole

6-Chloro-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B8499701
M. Wt: 203.65 g/mol
InChI Key: XOADVBFBHCVDPA-UHFFFAOYSA-N
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Patent
US08822508B2

Procedure details

To {2-[(tert-butoxycarbonyl)imino]-5-(methoxymethyl)-1,3,4-thiadiazol-3(2H)-yl}acetic acid a33 (418 g, 1.378 mol, 1 eq) in acetonitrile (2.51) at room temperature, are successively and slowly added triethyl amine (278.9 g, 2.756 mol, 2 eq), then phosphorous oxychloride (633.9 g, 4.134 mol, 3 eq). The reaction mixture is heated at 80° C. for one hour. After reaction completion, water (2.2 l) is slowly and carefully added at 50° C. The reaction mixture is extracted with dichloromethane (2×1.21), the combined organic layers are washed by a NaOH/NaCl aqueous solution (1.4 l of saturated NaCl solution+400 ml 2N NaOH), dried over MgSO4, filtered and condensed under reduced pressure. The residue is recrystallized from acetonitrile/water (1/1) to afford 99.8 g of pure 6-chloro-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole a35.
Name
{2-[(tert-butoxycarbonyl)imino]-5-(methoxymethyl)-1,3,4-thiadiazol-3(2H)-yl}acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
278.9 g
Type
reactant
Reaction Step Two
Quantity
633.9 g
Type
reactant
Reaction Step Three
Name
Quantity
2.2 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC([N:8]=[C:9]1[N:13]([CH2:14][C:15](O)=O)[N:12]=[C:11]([CH2:18][O:19][CH3:20])[S:10]1)=O)(C)(C)C.C(N(CC)CC)C.P(Cl)(Cl)([Cl:30])=O.O>C(#N)C>[Cl:30][C:15]1[N:8]=[C:9]2[N:13]([CH:14]=1)[N:12]=[C:11]([CH2:18][O:19][CH3:20])[S:10]2

Inputs

Step One
Name
{2-[(tert-butoxycarbonyl)imino]-5-(methoxymethyl)-1,3,4-thiadiazol-3(2H)-yl}acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N=C1SC(=NN1CC(=O)O)COC
Step Two
Name
Quantity
278.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
633.9 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
2.2 L
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
carefully added at 50° C
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with dichloromethane (2×1.21)
WASH
Type
WASH
Details
the combined organic layers are washed by a NaOH/NaCl aqueous solution (1.4 l of saturated NaCl solution+400 ml 2N NaOH)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from acetonitrile/water (1/1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C2SC(=NN2C1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 99.8 g
YIELD: PERCENTYIELD 35.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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